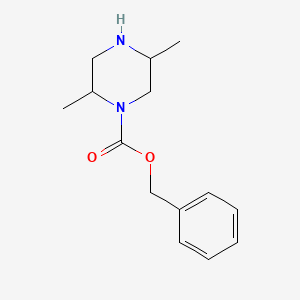

1-Benzyloxycarbonyl-2,5-dimethylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

benzyl 2,5-dimethylpiperazine-1-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-11-9-16(12(2)8-15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3 |

InChI Key |

HDMXGKDIDQZITN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(CN1C(=O)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyloxycarbonyl 2,5 Dimethylpiperazine

Foundational Strategies for 2,5-Dimethylpiperazine (B91223) Core Construction

The synthesis of the 2,5-dimethylpiperazine skeleton is a critical first step and can be achieved through various foundational strategies, primarily involving cyclization protocols and reductive amination approaches.

Cyclization Protocols: From Precursors to the Piperazine (B1678402) Skeleton

Another significant cyclization approach begins with α-amino acids, such as alanine (B10760859). The dimerization of alanine can lead to the formation of 3,6-dimethylpiperazine-2,5-dione, a cyclic dipeptide. This intermediate can then be reduced to afford 2,5-dimethylpiperazine. The choice of reducing agent is critical in this step to achieve high yields and, in stereoselective syntheses, to control the diastereomeric outcome. Studies have shown that heating DL-alanine with or without a catalyst like olivine (B12688019) can produce diastereomers of 3,6-dimethylpiperazine-2,5-dione, with the cis isomer often being the major product due to its greater thermal stability. organic-chemistry.orgorganic-chemistry.org

| Precursor | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| 2-Aminopropanol | Raney Nickel, H₂ | 140-220 °C, 750-2000 psi | 2,5-Dimethylpiperazine (cis/trans mixture) | ~64.5% conversion | rsc.org |

| DL-Alanine | Olivine, H₂O | 120 °C, 8 days | 3,6-Dimethylpiperazine-2,5-dione (cis and trans) | cis: 6.8%, trans: 4.9% | organic-chemistry.org |

| Alanine Methyl Ester | - | Heat | 3,6-Dimethylpiperazine-2,5-dione | Not specified | nih.gov |

Reductive Amination Approaches for Piperazine Ring Formation

Reductive amination provides a versatile route to the piperazine core, often allowing for the introduction of substituents in a controlled manner. This approach typically involves the reaction of a dicarbonyl compound with a diamine, or the intramolecular reductive amination of a precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl group).

For the synthesis of 2,5-disubstituted piperazines, a common strategy involves the use of amino acid derivatives. For example, N-Boc protected (S)-alanine can be converted to a β-ketoester. Subsequent reductive amination of this intermediate with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride can yield a 2,3-substituted 1,4-diamine, which can then be cyclized to form the piperazine ring. nih.gov While this example leads to a 2,3-disubstituted piperazine, the principle can be adapted for 2,5-disubstitution by selecting appropriate starting materials.

Catalytic reductive amination using heterogeneous catalysts has also been explored. Cobalt-based catalysts, for instance, have been shown to be effective for the reductive amination of aldehydes with primary amines, a reaction type that is fundamental to building the piperazine scaffold. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

| N-Boc-(S)-alanine derived β-ketoester | Ammonium Acetate | NaBH₃CN | 2,3-substituted 1,4-diamine precursor | Good | nih.gov |

| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite, H₂ | N-n-butyl-N-p-methoxybenzylamine | Up to 96% | nih.gov |

Regioselective Installation of the Benzyloxycarbonyl (Cbz) Protecting Group

Once the 2,5-dimethylpiperazine core is synthesized, the next crucial step is the regioselective installation of the benzyloxycarbonyl (Cbz) protecting group. This is a key transformation to differentiate the two nitrogen atoms of the piperazine ring, allowing for subsequent selective functionalization at the unprotected nitrogen.

Chemoselective N-Functionalization in Diamine Systems

In a symmetrical diamine like 2,5-dimethylpiperazine, the two nitrogen atoms are chemically equivalent, making the mono-N-functionalization a statistical challenge. However, by carefully controlling the reaction conditions, such as the stoichiometry of the protecting group reagent, temperature, and reaction time, it is possible to achieve a high degree of mono-protection. The Cbz group is typically introduced using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.

General procedures for the regioselective mono-N-protection of aromatic amines have been developed, which can be adapted for aliphatic diamines. researchgate.net These methods often rely on the deactivation of the second amino group after the first one has been protected, making the mono-protected product less reactive towards further protection.

Optimization of Cbz Introduction: Yield and Selectivity Considerations

The optimization of the Cbz protection reaction is critical to maximize the yield of the desired mono-protected product and minimize the formation of the di-protected byproduct and unreacted starting material. Factors such as the choice of solvent, the type of base (inorganic vs. organic), and the temperature play a significant role.

For instance, in the context of piperazic acid, a related cyclic diamine, the selective mono-deprotection of a bis-Cbz protected precursor was optimized by screening different bases and solvents. rsc.org While this is a deprotection strategy, the principles of achieving selectivity are relevant. For direct mono-protection, a common approach is the slow addition of one equivalent of benzyl chloroformate to a solution of the diamine at a low temperature.

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| Aromatic Amines | Cbz-Cl | General, regioselective procedure | Mono-N-Cbz aromatic amine | High | researchgate.net |

| Guanidines | Benzyl Chloroformate | Stepwise protection | Mono-Cbz protected guanidine | Not specified | nih.gov |

Asymmetric Synthesis and Stereocontrol for Enantiomerically Pure 2,5-Dimethylpiperazines

The synthesis of enantiomerically pure 2,5-dimethylpiperazines is of significant interest, particularly for applications in medicinal chemistry. This requires strategies that can control the stereochemistry at the C2 and C5 positions.

A prevalent strategy for the asymmetric synthesis of substituted piperazines involves the use of the chiral pool, starting from readily available enantiopure amino acids. rsc.org As mentioned earlier, cyclization of alanine derivatives to form 3,6-dimethylpiperazine-2,5-diones is a key step. The subsequent diastereoselective reduction of this diketopiperazine is crucial for establishing the final stereochemistry of the 2,5-dimethylpiperazine. The choice of reducing agent and reaction conditions can favor the formation of either the cis or the trans isomer.

The use of chiral auxiliaries is another powerful approach. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. While specific examples for 2,5-dimethylpiperazine are not abundant in the provided search results, the principle is widely applied in asymmetric synthesis. mdpi.com

Furthermore, catalytic asymmetric hydrogenation of unsaturated precursors, such as 2,5-dimethyl-2,5-dihydropyrazine, using a chiral catalyst can provide enantiomerically enriched 2,5-dimethylpiperazine. The (R)-Schöllkopf reagent, (R)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine, is an example of a chiral dihydropyrazine (B8608421) used in asymmetric synthesis. mdpi.com The reduction of such systems can proceed with high stereoselectivity.

| Precursor | Method | Reagent/Catalyst | Product | Stereoselectivity | Reference |

| (R)-bis-Cbz-Piperazic acid | Selective mono-deprotection | Base | (R)-mono-Cbz-Piperazic acid | >99% ee | rsc.org |

| 5-Alkylidene-2,4-diketoimidazolidines and 3-alkylidene-2,5-ketopiperazines | Asymmetric Hydrogenation | Rh/f-spiroPhos complex | Chiral hydantoins and 2,5-ketopiperazines | Up to 99.9% ee | nih.gov |

| N-propionyloxazolidinone | Aldol reaction with chiral auxiliary | TiCl₄, sparteine | syn-acetyl product | High diastereoselectivity | mdpi.com |

Enantioselective Routes to Specific Stereoisomers (e.g., (2S,5S), (2S,5R))

Direct enantioselective synthetic routes to specific stereoisomers of 1-benzyloxycarbonyl-2,5-dimethylpiperazine, such as the cis-(2S,5S) and trans-(2S,5R) isomers, are not extensively documented in the scientific literature. However, the synthesis of analogous compounds with different N-protecting groups, such as the tert-butyloxycarbonyl (Boc) group, provides insight into potential synthetic strategies. For instance, the synthesis of (2S,5R)-1-Boc-2,5-dimethylpiperazine is known, and this compound serves as an intermediate in the synthesis of various pharmacologically active molecules. chemicalbook.com The benzyloxycarbonyl (Cbz) protected analogues could likely be prepared through similar multi-step sequences starting from chiral amino acid precursors, followed by cyclization and reduction steps. The key challenge lies in the diastereoselective or enantioselective formation of the piperazine ring.

Chiral Auxiliary-Driven Synthetic Strategies

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed. While the application of chiral auxiliaries to the direct synthesis of this compound is not specifically detailed in the literature, the general principles of this methodology are well-established. For example, chiral oxazolidinones or pseudoephedrine-based auxiliaries could potentially be employed to direct the stereoselective alkylation or cyclization steps in the formation of the piperazine ring from acyclic precursors.

Catalytic Asymmetric Approaches and Desymmetrization of Prochiral Piperazines

Catalytic asymmetric synthesis offers an efficient and atom-economical approach to chiral molecules. This can involve the use of chiral catalysts to control the stereoselectivity of a reaction that forms the chiral centers. For the synthesis of this compound, a potential strategy is the catalytic asymmetric hydrogenation of a prochiral diketopiperazine precursor. While specific catalysts for this transformation on the 2,5-dimethyl substituted scaffold are not prominently reported, related enantioselective hydrogenations of substituted diketopiperazines have been developed. nih.gov

Another powerful strategy is the desymmetrization of a prochiral starting material. In this context, prochiral 2,5-dimethylpiperazine could be desymmetrized through a catalytic or enzymatic process. For example, an enzyme, such as a lipase, could selectively acylate one of the two chemically equivalent secondary amines with benzyl chloroformate to yield the desired enantiomer of this compound. Enzymatic desymmetrization of other prochiral diamines has been successfully demonstrated and could, in principle, be applied here. nih.gov

Enantioconvergent Synthesis for Enhanced Stereoisomer Access

Enantioconvergent synthesis is an elegant strategy that converts a racemic mixture of a starting material into a single enantiomer of the product. This approach is particularly valuable as it can theoretically provide a 100% yield of the desired stereoisomer. A notable example in a closely related system is the high-yield enantioconvergent synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine from trans-2,5-dimethylpiperazine (B131708). nih.gov This process involved an efficient optical resolution followed by the interconversion of the unwanted enantiomer into the desired one. nih.gov A similar strategy could conceivably be developed for the synthesis of enantiomerically pure this compound, where a racemic mixture of the mono-Cbz protected compound is resolved, and the undesired enantiomer is racemized and recycled.

Advanced Derivatization and Scaffold Modification of this compound

Further functionalization of this compound can provide access to a diverse range of complex molecules with tailored properties.

Selective Functionalization at the Unprotected Nitrogen (N4)

The presence of a free secondary amine at the N4 position in this compound allows for selective functionalization. This nitrogen atom is nucleophilic and can readily undergo a variety of chemical transformations.

N-Alkylation and N-Arylation:

Selective N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. Similarly, selective N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions allow for the introduction of a wide range of alkyl and aryl substituents at the N4 position, providing access to a library of derivatives for further investigation.

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | 1-Benzyloxycarbonyl-4-alkyl-2,5-dimethylpiperazine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X), Palladium catalyst, Ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 1-Benzyloxycarbonyl-4-aryl-2,5-dimethylpiperazine |

| N-Arylation (Ullmann) | Aryl halide (Ar-X), Copper catalyst, Base (e.g., K₂CO₃), High temperature | 1-Benzyloxycarbonyl-4-aryl-2,5-dimethylpiperazine |

Transformations Involving the Dimethyl Substituents or Ring Carbons

The functionalization of the dimethyl substituents or the carbon atoms of the piperazine ring is significantly more challenging due to the lower reactivity of C-H bonds compared to the N-H bond of the secondary amine. However, modern synthetic methods offer potential avenues for such transformations.

Direct C-H functionalization of piperazines is an emerging area of research. beilstein-journals.org Strategies involving lithiation followed by trapping with an electrophile could potentially be used to introduce substituents at the carbon atoms adjacent to the nitrogen atoms. However, achieving regioselectivity and stereocontrol in such reactions would be a significant challenge, particularly in the presence of the two methyl groups. There is currently a lack of specific, documented methods for the transformation of the dimethyl substituents or the ring carbons of this compound in the scientific literature.

Chemical Reactivity and Mechanistic Studies of 1 Benzyloxycarbonyl 2,5 Dimethylpiperazine

Reaction Pathways Involving the Benzyloxycarbonyl Group: Cleavage and Transformations

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific cleavage methods. In 1-Benzyloxycarbonyl-2,5-dimethylpiperazine, the Cbz group renders the N1 nitrogen non-basic and non-nucleophilic, allowing for selective reactions at the N4 position. The primary reaction pathway involving this group is its removal (deprotection) to liberate the free secondary amine.

The most common method for Cbz group cleavage is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The process is clean and efficient, yielding the deprotected piperazine (B1678402), toluene (B28343), and carbon dioxide as byproducts.

Table 1: Common Methods for Cbz Deprotection

| Method | Reagents and Conditions | Products | Notes |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or methanol | 2,5-Dimethylpiperazine (B91223), Toluene, CO₂ | Standard and high-yielding method. |

| Acidolysis | HBr in acetic acid, or strong Lewis acids | 2,5-Dimethylpiperazine, Benzyl (B1604629) bromide, CO₂ | Harsher conditions, useful when catalytic hydrogenation is not feasible. |

| Radical-Promoted Cleavage | Tributyltin hydride (Bu₃SnH) | 2,5-Dimethylpiperazine, Toluene, CO₂ | Affects N-Cbz derivatives of amides and heteroaromatics but not basic amines. researchgate.net |

| Photochemical Cleavage | Visible light irradiation with a phenolate-type photocatalyst | 2,5-Dimethylpiperazine | A mild method that proceeds via a phenyl radical anion intermediate. researchgate.net |

Beyond cleavage, the Cbz group itself is generally unreactive under standard synthetic transformations that target other parts of the molecule, such as N-alkylation or N-acylation at the N4 position. This stability is a key feature of its utility as a protecting group.

Reactivity of the Piperazine Nitrogen Atoms in Substituted Analogues

In this compound, the two nitrogen atoms exhibit vastly different reactivity. The N1 nitrogen is part of a carbamate (B1207046) and is non-nucleophilic. The N4 nitrogen, however, retains its secondary amine character, possessing a lone pair of electrons that makes it both basic and nucleophilic.

The reactivity of this N4 nitrogen is influenced by the electronic and steric environment within the molecule. The Cbz group at N1 is electron-withdrawing, which can slightly decrease the basicity and nucleophilicity of the distal N4 nitrogen compared to an unsubstituted piperazine. However, this effect is often modest, and the N4 position remains highly reactive towards a variety of electrophiles.

Studies on related N-substituted piperazine analogues show that the nature of the substituent significantly impacts the reactivity of the second nitrogen. nih.govresearchgate.net For instance, attaching a strongly electron-withdrawing aryl group to one nitrogen will substantially reduce the basicity of the other. nih.gov In the case of 1-Cbz-2,5-dimethylpiperazine, the primary role of the Cbz group is to "mask" the N1 position, thereby directing reactions like alkylation, acylation, and sulfonylation to the N4 nitrogen.

Common reactions at the N4 position include:

N-Alkylation: Reaction with alkyl halides or via reductive amination to introduce alkyl substituents. nih.gov

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) with electron-deficient arenes. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Stereochemical Influence on Reaction Outcomes and Selectivity

The presence of methyl groups at the C2 and C5 positions introduces stereoisomerism (cis and trans). The relative orientation of these methyl groups significantly influences the conformation of the piperazine ring and the stereochemical outcome of its reactions.

The piperazine ring typically adopts a chair conformation to minimize steric strain. In the cis isomer, both methyl groups are on the same side of the ring, typically occupying pseudo-axial and pseudo-equatorial positions. In the trans isomer, the methyl groups are on opposite sides and generally both adopt equatorial positions in the most stable chair conformation, which minimizes steric hindrance.

This fixed stereochemistry plays a critical role in directing the approach of incoming reagents. For example, when the N4 nitrogen attacks an electrophile, the existing stereocenters can lead to diastereoselective outcomes. The bulky Cbz-group and the methyl groups can create a sterically hindered environment that favors the formation of one diastereomer over another. The goal in many synthetic applications is to leverage this inherent stereochemistry to control the formation of new stereocenters, a crucial aspect in the synthesis of single-enantiomer pharmaceuticals.

Table 2: Stereoisomers of 2,5-Dimethylpiperazine

| Isomer | Relative Position of Methyl Groups | Predominant Conformation | Key Feature |

|---|---|---|---|

| cis-2,5-Dimethylpiperazine | Same side of the ring | Chair (one axial, one equatorial Me) | C₂ symmetry axis. |

| trans-2,5-Dimethylpiperazine (B131708) | Opposite sides of the ring | Chair (both equatorial Me) | Centrosymmetric (meso compound). |

The choice of the cis or trans isomer of this compound as a starting material is therefore a critical decision in a synthetic route, as it predetermines the spatial relationship of the substituents in the final product.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on this compound are limited in the public literature. However, the mechanisms of its key transformations can be understood from well-established principles of organic chemistry and studies on analogous systems.

Mechanism of Cbz Cleavage by Hydrogenolysis: The hydrogenolysis of the Cbz group is believed to proceed via the following steps:

Adsorption: The Cbz-protected piperazine and hydrogen gas adsorb onto the surface of the palladium catalyst.

Oxidative Addition: The palladium metal inserts into the benzylic C-O bond of the carbamate.

Hydrogenolysis: The adsorbed hydrogen atoms cleave the C-Pd and O-Pd bonds, leading to the formation of toluene and an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, losing carbon dioxide to yield the free secondary amine (2,5-dimethylpiperazine).

Mechanism of N4-Alkylation: The alkylation of the N4 nitrogen with an alkyl halide (e.g., methyl iodide) is a classic SN2 reaction.

Nucleophilic Attack: The lone pair of electrons on the N4 nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide.

Transition State: A transition state is formed where a new N-C bond is partially formed, and the C-halide bond is partially broken.

Product Formation: The halide is expelled as a leaving group, resulting in the formation of a quaternary ammonium (B1175870) salt. A subsequent deprotonation step by a base yields the neutral N-alkylated product.

The stereochemistry of the piperazine ring can influence the rate of this reaction. The accessibility of the N4 lone pair for attack can be affected by the orientation of the adjacent methyl group, potentially leading to different reaction rates for the cis and trans isomers.

Conformational Analysis and Stereochemical Impact in Piperazine Research

Theoretical and Experimental Conformational Preferences of 2,5-Disubstituted Piperazines

The unsubstituted piperazine (B1678402) ring preferentially adopts a chair conformation. researchgate.net Introduction of substituents at the 2 and 5 positions, as in 2,5-dimethylpiperazine (B91223), leads to the formation of cis and trans diastereomers, each with distinct conformational preferences.

For trans-2,5-dimethylpiperazine (B131708), the thermodynamically most stable conformation is a chair form where both methyl groups occupy equatorial positions. This arrangement minimizes unfavorable steric interactions, specifically 1,3-diaxial interactions, that would arise if the methyl groups were in axial positions. X-ray crystallography studies of trans-2,5-dimethylpiperazine salts confirm this diequatorial chair conformation in the solid state. nih.gov

In the case of cis-2,5-dimethylpiperazine, the chair conformation necessitates that one methyl group occupies an axial position while the other is equatorial. The ring can undergo inversion to an alternative chair form, which is energetically equivalent, by exchanging the axial and equatorial positions of the methyl groups. The presence of an axial substituent generally introduces some steric strain, making the cis isomer less stable than the trans isomer. Computational studies and spectroscopic analyses are employed to determine the precise energy differences and populations of these conformers in solution.

The piperazine ring can also adopt higher-energy boat or twist-boat conformations. However, for simple 2,5-dialkylpiperazines, the energy barrier to the chair conformation is significant, and boat forms are typically considered as transition states during the process of ring inversion rather than stable conformers. researchgate.netnih.gov

| Isomer | Most Stable Conformation | Substituent Orientation | Key Steric Factors |

|---|---|---|---|

| trans-2,5-Dimethylpiperazine | Chair | Diequatorial | Minimization of 1,3-diaxial interactions. nih.gov |

| cis-2,5-Dimethylpiperazine | Chair | Axial/Equatorial | Ring inversion leads to an isoenergetic conformer. |

Influence of N-Substituents (e.g., Benzyloxycarbonyl) on Piperazine Ring Conformation

The introduction of an N-substituent, such as a benzyloxycarbonyl (Cbz) group, significantly impacts the conformational landscape of the piperazine ring. The Cbz group, being an acyl-type substituent, introduces complexities arising from the partial double bond character of the amide (or carbamate) C-N bond. beilstein-journals.orgrsc.org

This restricted rotation around the C(O)-N bond results in the existence of rotational isomers (rotamers). Furthermore, the steric bulk of the entire benzyloxycarbonyl group influences the conformational equilibrium of the piperazine ring itself. For a compound like 1-Benzyloxycarbonyl-2,5-dimethylpiperazine, the Cbz group will preferentially occupy the equatorial position on its nitrogen atom to minimize steric clashes with the protons and methyl groups on the piperazine ring.

Studies on related N-acyl and N-benzoyl piperazines have shown that the substituent can flatten the ring slightly at the substituted nitrogen atom. The presence of the bulky group also raises the energy barrier for nitrogen inversion. In the case of trans-1-Cbz-2,5-dimethylpiperazine, the most stable conformation is expected to be a chair with the two methyl groups and the Cbz group all in equatorial (or pseudo-equatorial) positions. For the cis isomer, the conformational analysis is more complex, involving an equilibrium between chair conformers that must balance the steric demands of the axial methyl group against those of the bulky N-substituent.

Role of Stereochemistry in Molecular Recognition and Intermolecular Interactions (as a scaffold in research)

The defined stereochemistry of 2,5-disubstituted piperazines makes them highly valuable as rigid scaffolds in medicinal chemistry and molecular recognition. mdpi.com The relative orientation of the substituents (cis or trans) dictates the three-dimensional shape of the molecule and the vectoral presentation of functional groups, which is crucial for precise binding to biological targets like receptors or enzymes. nih.gov

For instance, the enantiomer (2R,5S)-1-allyl-2,5-dimethylpiperazine serves as a precursor for a potent δ-opioid receptor agonist, where the specific stereochemistry at the C2 and C5 positions is critical for receptor selectivity and binding affinity. By replacing the substituents, the piperazine core acts as a template to orient different pharmacophores in a spatially controlled manner.

In the context of this compound, the cis and trans isomers serve as distinct molecular scaffolds. The trans isomer presents the two methyl groups on opposite faces of the ring, creating a relatively linear and extended geometry. The cis isomer, with both methyl groups on the same face, generates a "U-shaped" topology. These differing shapes can be exploited to design molecules that fit into differently shaped binding pockets. The piperazine scaffold provides conformational rigidity, reducing the entropic penalty upon binding and potentially increasing ligand potency. mdpi.com This principle is widely used in the development of kinase inhibitors, receptor modulators, and other therapeutic agents. mdpi.com

Conformational Dynamics and Inversion Barriers in Substituted Piperazines

Substituted piperazine rings are not static; they undergo dynamic conformational changes, primarily chair-to-chair ring inversion. The energy barrier associated with this process is a key parameter that defines the molecule's conformational flexibility at a given temperature. Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study these dynamics. beilstein-journals.orgrsc.org

| Dynamic Process | Typical Activation Barrier (ΔG‡) | Method of Determination | Reference |

|---|---|---|---|

| Ring Inversion | 56 - 80 kJ mol-1 | Dynamic 1H NMR Spectroscopy | rsc.org |

| Amide Bond Rotation | 56 - 80 kJ mol-1 (Often higher than ring inversion) | Dynamic 1H NMR Spectroscopy | rsc.org |

Computational and Theoretical Investigations of 1 Benzyloxycarbonyl 2,5 Dimethylpiperazine

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for calculating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and determining energetic properties. DFT calculations, often using hybrid functionals like B3LYP or WB97XD with a suitable basis set such as 6-311++G(d,p), can predict the most stable conformation of 1-Benzyloxycarbonyl-2,5-dimethylpiperazine. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure represents a true energy minimum on the potential energy surface.

These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the geometry of the piperazine (B1678402) ring, the orientation of the bulky benzyloxycarbonyl group, and the spatial arrangement of the methyl groups can be accurately determined. The energetics of the molecule, including its heat of formation, can be predicted through isodesmic reactions, which compare the molecule to known reference compounds to minimize computational errors. researchgate.net This information is fundamental to understanding the compound's stability and conformational preferences.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data is illustrative of typical results obtained from DFT calculations and is presented for educational purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.23 Å |

| Bond Length | N-C (piperazine ring) | 1.46 Å |

| Bond Length | C-C (piperazine ring) | 1.54 Å |

| Bond Angle | C-N-C (piperazine ring) | 112.5° |

| Bond Angle | O=C-O | 124.0° |

Analysis of Electronic Properties: HOMO-LUMO, Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are critical for understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies to further quantify the molecule's reactive nature. mdpi.comnih.gov

Table 2: Predicted Electronic Properties of this compound Note: The following data is illustrative and represents typical values derived from quantum chemical calculations.

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating ability |

| LUMO Energy | -0.95 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.90 | Chemical reactivity and kinetic stability |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov An MEP map plots the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red indicates negative potential (e.g., around the carbonyl oxygen), while blue signifies positive potential (e.g., around hydrogen atoms). This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. nih.gov

Intermolecular Interaction Studies via Quantum Chemistry (e.g., NBO, AIM)

To delve deeper into bonding and intermolecular interactions, quantum chemical methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM) are employed.

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions Note: This table presents hypothetical interactions and stabilization energies for educational purposes.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (piperazine) | σ* C-C (piperazine) | 3.5 |

| LP(2) O (carbonyl) | π* C=O (carbonyl) | 28.1 |

| σ C-H (methyl) | σ* N-C (piperazine) | 2.2 |

The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. This method identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction (e.g., covalent vs. electrostatic).

Molecular Modeling and Docking Simulations for Scaffold Exploration

The this compound structure can serve as a scaffold for designing molecules with specific biological activities. Molecular modeling and docking simulations are essential computational tools for exploring this potential.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique involves placing the this compound scaffold (or its derivatives) into the binding site of a protein of interest and calculating the binding affinity, typically expressed as a binding energy (kcal/mol). nih.gov Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. mdpi.com For example, derivatives of benzylpiperazine and other piperazine-containing scaffolds have been docked into the binding sites of targets like the Mcl-1 anti-apoptotic protein and various receptors to explore their potential as inhibitors or antagonists. researchgate.netnih.gov Such simulations guide the rational design of more potent and selective compounds by suggesting modifications to the scaffold that could enhance binding.

Table 4: Example of Molecular Docking Results for a Hypothetical Derivative Note: This table illustrates the type of data generated from a molecular docking simulation.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase X | -8.5 | Asp145 | Hydrogen Bond |

| Leu83, Val35 | Hydrophobic Interaction | ||

| Receptor Y | -7.2 | Tyr201 | π-π Stacking |

| Ser150 | Hydrogen Bond |

Applications and Research Utility of 1 Benzyloxycarbonyl 2,5 Dimethylpiperazine As a Chemical Intermediate

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The inherent chirality of 1-benzyloxycarbonyl-2,5-dimethylpiperazine makes it a significant chiral building block in the enantioselective synthesis of complex organic molecules. The defined stereochemistry at the 2 and 5 positions of the piperazine (B1678402) ring allows for the controlled introduction of new stereocenters, a critical aspect in the synthesis of biologically active compounds where stereoisomers can exhibit vastly different effects.

A prominent example of its utility is in the synthesis of selective opioid receptor agonists. The enantiomer (2R,5S)-1-allyl-2,5-dimethylpiperazine, which can be derived from the corresponding benzyloxycarbonyl-protected precursor, is a key intermediate in the synthesis of (+)-SNC 80. nih.gov (+)-SNC 80 is a highly selective, non-peptide delta opioid receptor agonist. The specific stereochemistry of the dimethylpiperazine core is crucial for its high affinity and selectivity for the δ-opioid receptor.

Furthermore, derivatives of 2,5-dimethylpiperazine (B91223) are employed in the synthesis of other complex ligands. For instance, trans-1-allyl-2,5-dimethylpiperazine has been utilized in the preparation of heterocyclic analogues of BW373U86, another potent and selective delta opioid receptor agonist. researchgate.net The synthesis of these complex molecules relies on the piperazine core to properly orient the other pharmacophoric groups, demonstrating the importance of this compound as a foundational chiral scaffold.

The benzyloxycarbonyl (Cbz) protecting group plays a crucial role in these synthetic strategies. It allows for the selective functionalization of the second nitrogen atom of the piperazine ring. Once this is accomplished, the Cbz group can be removed under relatively mild conditions, such as hydrogenolysis, to allow for further modification at the first nitrogen atom, thereby enabling the construction of intricate molecular architectures.

Application in the Design and Synthesis of Privileged Scaffolds for Chemical Biology Probes

The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. 2,5-Diketopiperazines, which can be synthesized from amino acid derivatives and are structurally related to piperazines, are also considered privileged building blocks for creating diverse heterocyclic systems. researchgate.net The rigid conformation of the 2,5-dimethylpiperazine core, provided by this compound, makes it an excellent starting point for the design and synthesis of libraries of compounds based on this privileged scaffold.

Chemical biology probes are essential tools for studying biological processes. These molecules are designed to interact with specific targets, such as proteins or enzymes, and often carry a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) to allow for their detection and visualization. The synthesis of such probes requires a scaffold that allows for the systematic introduction of different functional groups and linkers.

This compound, with its defined stereochemistry and orthogonal protecting group strategy (the Cbz group and the free secondary amine), is well-suited for this purpose. The free nitrogen can be functionalized with a variety of moieties to explore interactions with a biological target, while the Cbz-protected nitrogen can be deprotected and used for the attachment of a linker and a reporter group. This modular approach enables the rapid generation of a library of chemical probes to investigate target engagement and elucidate biological function.

Precursor for Structurally Diverse Piperazine Analogues in Academic Research

In academic research, this compound serves as a versatile precursor for the synthesis of a wide range of structurally diverse piperazine analogues. The ability to selectively deprotect the benzyloxycarbonyl group and subsequently modify both nitrogen atoms of the piperazine ring allows for extensive structural diversification.

The synthesis of various N-heterocyclic substituted piperazine derivatives is a common theme in medicinal chemistry research. nih.gov Starting from a chiral precursor like this compound ensures that the resulting analogues are enantiomerically pure, which is critical for understanding their interactions with biological systems.

For example, after the removal of the Cbz group, the resulting 2,5-dimethylpiperazine can be N-alkylated, N-arylated, or acylated with a wide variety of substituents. This allows for the exploration of chemical space around the piperazine core. The synthesis of macrocycles containing the piperazine unit is another area of active research, where the piperazine moiety imparts rigidity and defined coordination geometry to the macrocyclic structure. nih.gov

The following table illustrates the role of this compound as a precursor to more complex and diverse piperazine analogues.

| Precursor/Intermediate | Resulting Analogue | Key Synthetic Transformation |

| (2R,5S)-1-Benzyloxycarbonyl-2,5-dimethylpiperazine | (+)-SNC 80 | Deprotection and subsequent N-allylation, followed by coupling with other fragments. |

| trans-1-Allyl-2,5-dimethylpiperazine (derived from the Cbz-protected precursor) | Heterocyclic Analogues of BW373U86 | Alkylation with α-heterocyclic benzyl (B1604629) chlorides. researchgate.net |

| 1-Boc-piperazine (as an example of a related protected piperazine) | D2/D3 Dopamine Receptor Ligands | N-alkylation with various heterocyclic moieties. nih.gov |

Contribution to Structure-Activity Relationship (SAR) Studies in Ligand Design (without specific biological outcomes)

Structure-activity relationship (SAR) studies are fundamental to the process of ligand design and drug discovery. These studies involve systematically modifying the structure of a molecule and evaluating how these changes affect its interaction with a biological target. The goal is to understand the key molecular features responsible for the desired interaction.

This compound is an excellent starting material for SAR studies due to its fixed stereochemistry. By using an enantiomerically pure starting material, researchers can ensure that any observed changes in activity are due to the structural modifications being made and not due to a mixture of stereoisomers.

The 2,5-dimethylpiperazine core provides a rigid scaffold upon which various substituents can be placed in a well-defined spatial orientation. For instance, in the development of ligands for G-protein coupled receptors, the nature and position of substituents on the piperazine ring can significantly influence binding affinity and selectivity. uab.catnih.gov

In a typical SAR study involving this scaffold, the benzyloxycarbonyl group would be removed, and a library of analogues would be synthesized by introducing different substituents at one or both nitrogen atoms. For example, the size, electronics, and hydrogen-bonding capacity of the substituents could be systematically varied. The impact of these modifications on the molecule's ability to bind to its target would then be assessed. This systematic approach allows for the development of a predictive model of how structural changes influence the molecule's properties, guiding the design of more potent and selective ligands. The piperazine core is a common feature in ligands targeting a variety of receptors, including serotonin, dopamine, and sigma receptors, making SAR studies based on this scaffold widely applicable. nih.govnih.govnih.gov

Analytical Methodologies for Structural and Stereochemical Characterization

Advanced Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR)

Spectroscopic methods are fundamental in elucidating the molecular structure of "1-Benzyloxycarbonyl-2,5-dimethylpiperazine" by providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For "this compound," both ¹H and ¹³C NMR spectra provide key diagnostic signals.

In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group typically appear in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (CH₂) of the benzyloxycarbonyl group are expected to show a singlet at approximately δ 5.1 ppm. The protons on the piperazine (B1678402) ring and the methyl groups will exhibit characteristic shifts and coupling patterns depending on their stereochemical environment (cis or trans isomers). Due to the carbamate (B1207046) linkage, restricted rotation around the N-C(O) bond can sometimes lead to broadened signals or the appearance of rotamers at different temperatures, a phenomenon observed in other N-substituted piperazines. ingentaconnect.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the benzyloxycarbonyl group is expected to resonate around δ 155 ppm. ingentaconnect.com The carbons of the phenyl ring will appear in the aromatic region (δ 127-137 ppm), while the benzylic CH₂ carbon is anticipated around δ 67 ppm. ingentaconnect.com The carbons of the piperazine ring and the methyl groups will have distinct chemical shifts that are sensitive to the stereoisomerism of the molecule.

| ¹H NMR (Proton NMR) Data | |

| Assignment | Predicted Chemical Shift (δ ppm) |

| Aromatic protons (C₆H₅) | 7.2 - 7.4 (multiplet) |

| Benzylic protons (CH₂) | ~5.1 (singlet) |

| Piperazine ring protons | 2.5 - 4.0 (multiplets) |

| Methyl protons (CH₃) | 1.0 - 1.3 (doublets) |

| ¹³C NMR (Carbon NMR) Data | |

| Assignment | Predicted Chemical Shift (δ ppm) |

| Carbonyl carbon (C=O) | ~155 |

| Aromatic carbons (C₆H₅) | 127 - 137 |

| Benzylic carbon (CH₂) | ~67 |

| Piperazine ring carbons | 40 - 55 |

| Methyl carbons (CH₃) | 15 - 20 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. For "this compound," high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

The fragmentation pattern in the mass spectrum is indicative of the compound's structure. Common fragmentation pathways for N-benzyloxycarbonyl derivatives involve the cleavage of the benzylic bond. The most characteristic fragmentation is the loss of the benzyl group or the entire benzyloxycarbonyl group. A prominent peak corresponding to the tropylium (B1234903) ion (m/z 91) is often observed due to the stable benzyl cation. Other fragmentations may involve the opening of the piperazine ring. The fragmentation patterns of piperazine designer drugs often show characteristic neutral losses of the piperazine moiety. researchgate.net

| Mass Spectrometry (MS) Data | |

| Fragment Ion | Predicted m/z |

| [M+H]⁺ (Molecular Ion) | 263.1754 |

| [M - C₇H₇]⁺ | 172.1128 |

| [C₇H₇]⁺ (Tropylium ion) | 91.0548 |

| Piperazine ring fragments | Various |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" will show characteristic absorption bands for the carbamate and aromatic functionalities.

A strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group is expected in the region of 1680-1700 cm⁻¹. The C-N stretching of the piperazine ring and the carbamate will appear in the fingerprint region. The aromatic C-H stretching vibrations of the benzyl group will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will be seen in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the piperazine ring and methyl groups will be present in the 2800-3000 cm⁻¹ range.

| Infrared (IR) Spectroscopy Data | |

| Functional Group | Predicted Absorption Band (cm⁻¹) |

| C=O (Carbamate) | 1680 - 1700 |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | 2800 - 3000 |

| Aromatic C=C | 1450 - 1600 |

| C-N | 1200 - 1350 |

Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity determination and for the separation of chiral compounds. For "this compound," which exists as cis and trans diastereomers, and each of these as a pair of enantiomers, chiral HPLC is the method of choice for stereoisomer separation. Polysaccharide-based chiral stationary phases, such as those found in Chiralpak columns, are often effective in resolving enantiomers of chiral piperazines. unl.ptnih.gov A normal-phase mobile system, typically a mixture of hexane (B92381) and a polar alcohol like isopropanol, often with a small amount of an amine modifier, can be optimized for baseline separation of all stereoisomers.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for purity assessment and can also be used for isomer separation, especially with the use of a suitable capillary column. GC-MS combines the separation power of GC with the identification capabilities of MS. unodc.orgscholars.direct The volatility of "this compound" allows for its analysis by GC. Different isomers may have slightly different retention times, enabling their separation and quantification.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, thus unambiguously establishing the absolute configuration (R or S) at each stereocenter. For "this compound," obtaining a suitable single crystal of a specific stereoisomer would allow for the unequivocal assignment of its cis or trans nature and the absolute configuration of the chiral carbons.

Polarimetry for Enantiomeric Excess Quantification

Polarimetry is a technique used to measure the rotation of plane-polarized light by a chiral compound in solution. Each enantiomer of a chiral molecule rotates plane-polarized light to an equal but opposite degree. The specific rotation, [α]D, is a characteristic physical property of a pure enantiomer. By measuring the observed rotation of a sample, it is possible to determine its enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other in a mixture. This technique is particularly useful for quantifying the enantiomeric purity of a synthesized or resolved sample of a specific stereoisomer of "this compound."

Q & A

Basic: What are the key considerations for synthesizing 1-Benzyloxycarbonyl-2,5-dimethylpiperazine with high yield and purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Protection of the piperazine nitrogen using benzyloxycarbonyl (Cbz) groups, which requires anhydrous conditions and catalysts like di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .

- Methylation at the 2,5-positions using methyl halides or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Critical parameters include reaction temperature (0–25°C for Cbz protection), stoichiometric control to avoid over-alkylation, and inert atmospheres to prevent oxidation .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

A combination of analytical techniques is used:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns (e.g., methyl group integration at δ 1.2–1.5 ppm) and Cbz group presence (aromatic protons at δ 7.3–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 277.1784 for C₁₅H₂₁N₂O₂) .

- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and bond angles, as demonstrated in related piperazine derivatives .

Advanced: How can researchers address low yields in the final deprotection step of this compound?

Methodological Answer:

Deprotection of the Cbz group (e.g., via hydrogenolysis or TFA treatment) often faces challenges:

- Catalyst optimization : Use 10% Pd/C under H₂ at 30–40 psi for 12–24 hours, monitoring reaction progress via TLC .

- Acid-sensitive substrates : Replace TFA with milder conditions (e.g., HCl in dioxane) to preserve methyl group integrity .

- Side-reaction mitigation : Pre-purify intermediates to remove residual moisture or oxidizing agents that degrade the Cbz group .

Advanced: What strategies resolve contradictions between computational modeling and experimental data for this compound’s reactivity?

Methodological Answer:

Discrepancies may arise from:

- Solvent effects : Computational models often assume vacuum or ideal solvents. Validate using polarizable continuum models (PCM) for solvents like DMSO or methanol .

- Conformational flexibility : Perform molecular dynamics simulations to account for piperazine ring puckering, which impacts nucleophilic reactivity at nitrogen sites .

- Experimental validation : Use kinetic studies (e.g., variable-temperature NMR) to compare activation energies with computed transition states .

Advanced: How is stereochemical control achieved during the synthesis of chiral this compound derivatives?

Methodological Answer:

For enantioselective synthesis:

- Chiral auxiliaries : Employ (R)- or (S)-BINOL-based catalysts during alkylation to induce asymmetry at the 2,5-positions .

- Chromatographic resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Crystallization-induced asymmetric transformation : Seed racemic mixtures with enantiopure crystals to drive equilibrium toward the desired isomer .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the Cbz group .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate linkage .

- Long-term stability : Monitor via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced: How can researchers evaluate the biological activity of this compound in neurological assays?

Methodological Answer:

- In vitro models : Test dopamine receptor binding affinity using radioligand displacement assays (³H-SCH23390 for D1-like receptors) .

- Blood-brain barrier (BBB) permeability : Perform parallel artificial membrane permeability assays (PAMPA-BBB) with a logPe threshold > –3.0 .

- Metabolic stability : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.